molecular formula C13H11FIN B15174127 N-Benzyl-4-fluoro-2-iodoaniline CAS No. 922142-48-1

N-Benzyl-4-fluoro-2-iodoaniline

Cat. No.: B15174127
CAS No.: 922142-48-1
M. Wt: 327.14 g/mol
InChI Key: NICUUEZZRLMGKI-UHFFFAOYSA-N
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Description

N-Benzyl-4-fluoro-2-iodoaniline is an organic compound with the molecular formula C13H11FIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms, and an additional benzyl group is attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-fluoro-2-iodoaniline typically involves multiple steps. One common method starts with the iodination of 4-fluoroaniline to produce 4-fluoro-2-iodoaniline. This intermediate is then subjected to a benzylation reaction to introduce the benzyl group. The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-fluoro-2-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of copper(I) iodide (CuI) as a catalyst.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while oxidation can produce corresponding nitro or hydroxyl derivatives.

Scientific Research Applications

N-Benzyl-4-fluoro-2-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-fluoro-2-iodoaniline involves its interaction with specific molecular targets. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine and iodine atoms can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: A simpler analogue without the benzyl and fluorine substituents.

    4-Fluoro-2-iodoaniline: Lacks the benzyl group but has similar halogen substituents.

    N-Benzyl-2-iodoaniline: Similar structure but without the fluorine atom.

Uniqueness

N-Benzyl-4-fluoro-2-iodoaniline is unique due to the combination of the benzyl, fluorine, and iodine substituents. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable in various research and industrial applications.

Properties

CAS No.

922142-48-1

Molecular Formula

C13H11FIN

Molecular Weight

327.14 g/mol

IUPAC Name

N-benzyl-4-fluoro-2-iodoaniline

InChI

InChI=1S/C13H11FIN/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

NICUUEZZRLMGKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)I

Origin of Product

United States

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